1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone
Overview
Description
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-methylacetophenone, the compound can be brominated using bromine in the presence of a Lewis acid catalyst like FeBr3. Subsequently, chlorination can be performed using chlorine gas in the presence of a catalyst such as AlCl3. The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the bromine and methyl groups.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but the bromine and chlorine positions are different.
Ethanone, 1-(4-methylphenyl)-: Lacks the bromine, chlorine, and hydroxyl groups.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Properties
CAS No. |
571903-67-8 |
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Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-4-7(11)3-6(5(2)12)9(13)8(4)10/h3,13H,1-2H3 |
InChI Key |
HJJFLUHQISZXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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